molecular formula B6Sc-15 B1143575 scandium hexaboride CAS No. 12785-49-8

scandium hexaboride

Cat. No.: B1143575
CAS No.: 12785-49-8
M. Wt: 109.82191
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Description

Scandium hexaboride (ScB₆) is a boride compound with a cubic crystal structure, characterized by a three-dimensional boron framework hosting scandium atoms in its interstitial sites . Its synthesis is notably challenging due to scandium’s strong affinity for boron, which destabilizes the hexaboride phase under standard conditions . While ScB₆ remains understudied compared to other metal hexaborides, its rare-earth counterparts—such as YB₆, LaB₆, CeB₆, and SmB₆—exhibit diverse electronic, magnetic, and mechanical properties, making them critical for applications ranging from superconductors to topological insulators . This article provides a systematic comparison of ScB₆ with analogous hexaborides, emphasizing synthesis challenges, structural parameters, and functional properties.

Properties

CAS No.

12785-49-8

Molecular Formula

B6Sc-15

Molecular Weight

109.82191

Synonyms

scandium hexaboride

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Magnetic Properties

This compound (ScB₆)

The electronic structure of ScB₆ is theorized to exhibit metallic conductivity, though experimental verification is lacking due to synthesis limitations .

Comparison with Similar Compounds
  • Yttrium Hexaboride (YB₆): A type-II superconductor with a critical temperature (T_c) of 7.2 K, attributed to strong electron-phonon coupling .
  • Cerium Hexaboride (CeB₆) : Displays heavy-fermion behavior and antiferromagnetic ordering below 3.3 K, with recent studies revealing low-energy ferromagnetic fluctuations . Electron spin resonance (ESR) experiments confirm deviations from conventional magnetic models .
  • Samarium Hexaboride (SmB₆) : A topological Kondo insulator with insulating bulk and metallic surface states, driven by 4f-5d electron correlations .
  • Europium Hexaboride (EuB₆) : Exhibits colossal magnetoresistance (CMR) due to ferromagnetic semimetallic behavior .

Table 2: Electronic and Magnetic Properties

Compound Electronic Behavior Key Magnetic Property
ScB₆ Predicted metallic Not characterized
YB₆ Superconducting (T_c = 7.2 K) Diamagnetic in superconducting state
CeB₆ Heavy-fermion metal Antiferromagnetic (T_N = 3.3 K)
SmB₆ Topological insulator Kondo screening of 4f electrons
EuB₆ Ferromagnetic semimetal Colossal magnetoresistance

Mechanical and Thermal Characteristics

This compound (ScB₆)

No experimental mechanical data exist for ScB₆. Theoretical studies suggest moderate hardness due to strong Sc-B covalent bonds .

Comparison with Similar Compounds
  • Silicon Hexaboride (SiB₆) : Exhibits high elastic moduli (C₁₁ = 450 GPa, C₁₂ = 90 GPa) and Vickers hardness of ~20 GPa, making it suitable for high-stress environments .
  • Lanthanum Hexaboride (LaB₆) : High melting point (~2,710°C) and thermal stability, ideal for thermionic emitters .
This compound (ScB₆)

Limited applications due to synthesis challenges. Potential uses in high-pressure devices or specialized catalysts require further study .

Comparison with Similar Compounds
  • LaB₆ : Widely used in electron microscopy cathodes due to low work function (2.7 eV) .
  • CaB₆/SrB₆/BaB₆ : Explored for hydrogen storage owing to porous boron frameworks .
  • SmB₆ : Promising for quantum computing and spintronics due to topological surface states .

Q & A

Q. What are the optimal synthesis methods for high-purity scandium hexaboride (ScB₆) single crystals, and how do synthesis conditions influence crystallographic defects?

  • Methodological Approach : Use solid-state reactions or flux growth techniques (e.g., aluminum flux) under controlled atmospheres (argon/vacuum) to minimize oxygen contamination. Characterize phase purity via X-ray diffraction (XRD) and lattice defects via high-resolution transmission electron microscopy (HR-TEM). Compare stoichiometry using energy-dispersive X-ray spectroscopy (EDS) to correlate synthesis parameters (temperature, cooling rates) with defect density .

Q. Which spectroscopic techniques are most effective for characterizing ScB₆’s electronic structure and boron framework stability?

  • Methodological Approach : Employ X-ray photoelectron spectroscopy (XPS) to probe Sc 3d and B 1s core-level states, complemented by Raman spectroscopy to assess boron-boron bonding modes. Pair these with density functional theory (DFT) simulations to validate experimental spectra and identify hybridization anomalies .

Q. How can researchers reliably measure ScB₆’s thermal stability under varying atmospheric conditions?

  • Methodological Approach : Conduct thermogravimetric analysis (TGA) in inert (Ar) and reactive (O₂) atmospheres up to 1500°C, coupled with in situ XRD to monitor phase transitions. Compare decomposition pathways with lanthanum hexaboride (LaB₆) to identify ScB₆-specific oxidation mechanisms .

Advanced Research Questions

Q. How do discrepancies in reported magnetic properties of ScB₆ arise from sample stoichiometry or defect states?

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  • Methodological Approach : Systematically vary Sc:B ratios during synthesis and quantify magnetic susceptibility using SQUID magnetometry. Correlate results with positron annihilation spectroscopy to detect vacancy clusters. Use neutron diffraction to resolve magnetic moment distributions and distinguish intrinsic behavior from defect-mediated effects .

Q. Can ScB₆’s electronic correlations (e.g., mixed valence states) be modeled using existing theoretical frameworks, or do they require new approaches?

  • Methodological Approach : Apply DFT+U or dynamical mean-field theory (DMFT) to account for strong electron correlations. Validate models against angle-resolved photoemission spectroscopy (ARPES) data to identify discrepancies in predicted vs. observed Fermi surface topology. Compare with cerium hexaboride (CeB₆) case studies, where ESR revealed unconventional spin dynamics .

Q. What experimental strategies can resolve contradictions in ScB₆’s reported superconducting transition temperatures (Tc)?

  • Methodological Approach : Standardize measurement protocols (e.g., four-probe resistivity vs. AC susceptibility) across labs. Use synchrotron-based X-ray absorption spectroscopy (XAS) to detect trace impurities (e.g., Sc₂O₃) that may suppress Tc. Cross-validate with pressure-dependent studies to isolate intrinsic superconducting phases .

Q. How does ScB₆’s surface reactivity impact its performance in ultrahigh-vacuum (UHV) applications, and how can surface passivation be optimized?

  • Methodological Approach : Perform scanning tunneling microscopy (STM) under UHV to map surface oxidation kinetics. Test passivation layers (e.g., graphene, boron nitride) via in situ electron energy loss spectroscopy (EELS) and compare work function changes with LaB₆ cathodes. Use ab initio molecular dynamics (AIMD) simulations to predict long-term stability .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing ScB₆’s anisotropic transport properties across crystallographic orientations?

  • Methodological Approach : Apply tensor-based analysis to resistivity and Hall effect data, accounting for crystal symmetry. Use multivariate regression to disentangle carrier density and mobility contributions. Share raw datasets in standardized formats (e.g., .cif for crystallography) to enable cross-study validation .

Q. How can researchers mitigate batch-to-batch variability in ScB₆ synthesis for reproducible device fabrication?

  • Methodological Approach : Implement machine learning (ML)-guided optimization of synthesis parameters (e.g., precursor ratios, heating profiles). Use combinatorial chemistry arrays to screen >100 conditions in parallel, validated by automated XRD/EDS workflows. Publish detailed synthesis logs with error margins for critical parameters .

Theoretical & Computational Challenges

Q. Why do existing band structure models fail to predict ScB₆’s optical absorption edges observed in ellipsometry studies?

  • Methodological Approach :
    Incorporate excitonic effects and electron-phonon coupling into DFT calculations. Compare with spectroscopic ellipsometry data across UV-Vis-IR ranges. Explore alternative exchange-correlation functionals (e.g., HSE06) to improve gap predictions, referencing precedents from CaB₆ optical studies .

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